2-Bromo-4-(4-isobutylphenyl)thiazole chemical properties
2-Bromo-4-(4-isobutylphenyl)thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-4-(4-isobutylphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-(4-isobutylphenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural features, physicochemical properties, and provides a plausible synthetic route and expected analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and application of thiazole-based compounds.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore in various drugs, exhibiting a wide range of therapeutic activities. The introduction of a bromine atom at the 2-position and a substituted phenyl ring at the 4-position, as in 2-Bromo-4-(4-isobutylphenyl)thiazole, offers a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of potential drug candidates.
This guide provides an in-depth analysis of the chemical and physical properties of 2-Bromo-4-(4-isobutylphenyl)thiazole, offering insights into its synthesis, characterization, and safe handling.
Chemical Identity and Structure
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IUPAC Name: 2-bromo-4-(4-isobutylphenyl)-1,3-thiazole
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CAS Number: 1188040-69-8[1]
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Molecular Formula: C₁₃H₁₄BrNS[2]
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Molecular Weight: 296.23 g/mol [2]
Structural Representation:
Caption: Chemical structure of 2-Bromo-4-(4-isobutylphenyl)thiazole.
Physicochemical Properties
While specific experimental data for 2-Bromo-4-(4-isobutylphenyl)thiazole is not extensively published, the following properties can be predicted based on data from analogous compounds and general chemical principles.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Physical State | Solid at room temperature. | Vendor information for similar compounds like 2-Bromo-4-(4-fluorophenyl)thiazole.[3] |
| Melting Point | Expected to be a solid with a distinct melting point. The melting point of the related 2-bromo-4-phenylthiazole is 327–328 K (54-55 °C).[4] | Analogy with similar structures. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | General trend for aromatic compounds of similar molecular weight. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Polarity of the molecule and solubility of similar organic compounds. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. | General stability of thiazole derivatives.[3] |
Synthesis Methodology
A plausible and widely adopted method for the synthesis of 2-bromo-4-arylthiazoles involves a two-step process: the Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination.[5][6][7][8]
Workflow for the Synthesis of 2-Bromo-4-(4-isobutylphenyl)thiazole:
Caption: Proposed synthetic workflow for 2-Bromo-4-(4-isobutylphenyl)thiazole.
Part 1: Synthesis of 2-amino-4-(4-isobutylphenyl)thiazole (Hantzsch Synthesis)
This synthesis involves the reaction of an α-haloketone with a thioamide, in this case, thiourea.[5][7]
Experimental Protocol:
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Preparation of 2-bromo-1-(4-isobutylphenyl)ethan-1-one:
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To a solution of 1-(4-isobutylphenyl)ethan-1-one in a suitable solvent (e.g., diethyl ether or acetic acid), add an equimolar amount of bromine dropwise with stirring, maintaining the temperature below 20°C.
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After the addition is complete, stir the reaction mixture at room temperature until the color of bromine disappears.
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Remove the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
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Cyclocondensation with Thiourea:
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Dissolve the crude 2-bromo-1-(4-isobutylphenyl)ethan-1-one in ethanol.
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Add an equimolar amount of thiourea to the solution.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-(4-isobutylphenyl)thiazole.
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Part 2: Synthesis of 2-Bromo-4-(4-isobutylphenyl)thiazole (Sandmeyer-type Reaction)
This step involves the diazotization of the amino group followed by displacement with a bromide ion, catalyzed by copper(I) bromide.[2][6][9]
Experimental Protocol:
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Diazotization:
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Suspend 2-amino-4-(4-isobutylphenyl)thiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Bromination:
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
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Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-(4-isobutylphenyl)thiazole.
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Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 2-Bromo-4-(4-isobutylphenyl)thiazole and data from analogous compounds.
¹H NMR Spectroscopy
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Thiazole Proton (H-5): A singlet is expected around δ 7.5-8.0 ppm. For 2-bromo-4-phenylthiazole, this proton appears at 8.16 ppm.[4]
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Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the para-substituted phenyl ring.
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Isobutyl Group Protons:
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A doublet for the two CH₂ protons adjacent to the phenyl ring.
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A multiplet for the CH proton.
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A doublet for the six terminal CH₃ protons.
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¹³C NMR Spectroscopy
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Thiazole Carbons:
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C-2 (bearing the bromine atom): Expected in the range of δ 140-150 ppm.
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C-4 (attached to the phenyl ring): Expected in the range of δ 150-160 ppm.
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C-5: Expected in the range of δ 110-120 ppm.
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Phenyl Carbons: Signals are expected in the aromatic region (δ 120-145 ppm), with the ipso-carbon attached to the thiazole ring appearing more downfield.
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Isobutyl Carbons: Signals corresponding to the CH₂, CH, and CH₃ carbons are expected in the aliphatic region (δ 20-45 ppm).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching (isobutyl group) |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching |
| ~1470 | Thiazole ring stretching |
| ~830 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
| ~700-600 | C-Br stretching |
Predicted IR data is based on characteristic vibrational frequencies of functional groups and data from similar thiazole derivatives.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 295 and 297, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of the bromine atom, cleavage of the isobutyl group, and fragmentation of the thiazole ring.
Safety and Handling
While specific toxicity data for 2-Bromo-4-(4-isobutylphenyl)thiazole is not available, it should be handled with care, following standard laboratory safety procedures for halogenated organic compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications in Drug Development
The 2-bromo-4-arylthiazole scaffold is a valuable building block in medicinal chemistry. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of potential drug candidates. The 4-(4-isobutylphenyl) moiety is a well-known structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could be explored for anti-inflammatory or analgesic properties.
Conclusion
2-Bromo-4-(4-isobutylphenyl)thiazole is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted analytical data. By understanding these fundamental characteristics, researchers can effectively utilize this compound in their drug discovery and development endeavors.
References
- Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
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PubChem. 2-(4-Bromophenyl)benzothiazole. [Link]
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IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
- Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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SpectraBase. 2-Bromobenzothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
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MDPI. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][10]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]
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